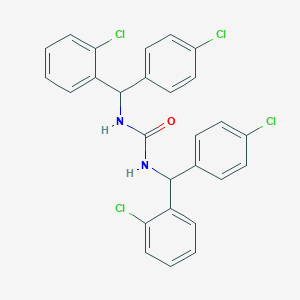

N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

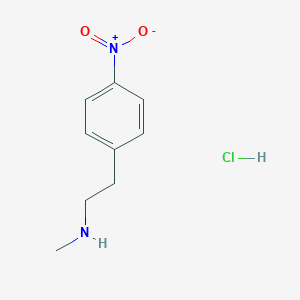

N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture since the 1950s. It belongs to the family of substituted ureas and is known for its selective action against weeds. Diuron is a white crystalline solid that is soluble in organic solvents but insoluble in water. It is a non-volatile compound that is stable under normal conditions.

Mecanismo De Acción

Diuron acts by inhibiting photosynthesis in plants. It binds to the D1 protein in the photosystem II complex, which leads to the disruption of the electron transport chain and the production of reactive oxygen species. This results in the destruction of chlorophyll and the eventual death of the plant.

Efectos Bioquímicos Y Fisiológicos

Diuron has been shown to have toxic effects on aquatic organisms, including fish, invertebrates, and algae. It can also affect soil microorganisms and disrupt the ecosystem. In humans, Diuron has been shown to have low acute toxicity, but long-term exposure may lead to adverse health effects such as cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Diuron is widely used in laboratory experiments due to its selective action against weeds and its stability under normal conditions. However, its effects on non-target organisms and the environment should be taken into consideration when designing experiments. In addition, the use of Diuron in field experiments may be limited due to its persistence in the soil and the potential for leaching into groundwater.

Direcciones Futuras

1. Development of new herbicides with improved selectivity and reduced environmental impact.

2. Investigation of the mechanisms of herbicide resistance in weeds.

3. Study of the effects of herbicides on non-target organisms and the ecosystem.

4. Development of new methods for the detection and quantification of herbicides in the environment.

5. Investigation of the potential health effects of long-term exposure to herbicides in humans.

6. Study of the effects of herbicides on soil microorganisms and the soil ecosystem.

Métodos De Síntesis

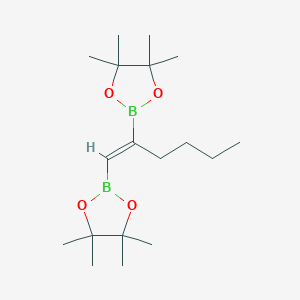

The synthesis of Diuron involves the reaction between 2-chloroaniline, 4-chloroaniline, and methyl isocyanate in the presence of a catalyst. The reaction takes place in a solvent such as toluene or xylene and is carried out under reflux conditions. The product is then purified by recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

Diuron has been extensively studied for its herbicidal properties and its effects on the environment. It has been used in research to study the effects of herbicides on soil microorganisms, plant growth, and water quality. Diuron has also been used in studies to investigate the mechanisms of action of herbicides and the development of herbicide resistance in weeds.

Propiedades

Número CAS |

160807-92-1 |

|---|---|

Nombre del producto |

N,N'-Bis((2-chlorophenyl)(4-chlorophenyl)methyl)urea |

Fórmula molecular |

C27H20Cl4N2O |

Peso molecular |

530.3 g/mol |

Nombre IUPAC |

1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea |

InChI |

InChI=1S/C27H20Cl4N2O/c28-19-13-9-17(10-14-19)25(21-5-1-3-7-23(21)30)32-27(34)33-26(18-11-15-20(29)16-12-18)22-6-2-4-8-24(22)31/h1-16,25-26H,(H2,32,33,34) |

Clave InChI |

VWEREVVGYSTRBH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl |

SMILES canónico |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)NC(=O)NC(C3=CC=C(C=C3)Cl)C4=CC=CC=C4Cl)Cl |

Sinónimos |

1,3-bis[(2-chlorophenyl)-(4-chlorophenyl)methyl]urea |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

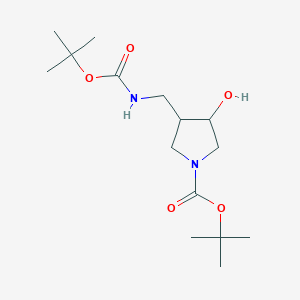

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)

![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)